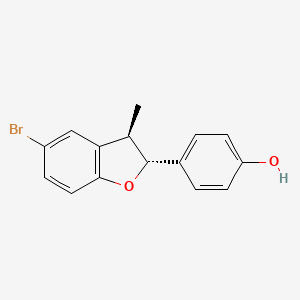
rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol: is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a phenol group attached to a dihydrobenzofuran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methylation: The addition of a methyl group to the dihydrobenzofuran ring.
Phenolation: The attachment of a phenol group to the benzofuran ring.
These reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone derivative.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bromine atom and phenol group play crucial roles in binding to these targets, leading to modulation of biological pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- rel-4-((2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl)-2-methoxyphenol
- rel-4-((2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl)-2-methoxyphenol-d3
Uniqueness
rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C15H13BrO2 |
|---|---|
Peso molecular |
305.17 g/mol |
Nombre IUPAC |
4-[(2R,3R)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C15H13BrO2/c1-9-13-8-11(16)4-7-14(13)18-15(9)10-2-5-12(17)6-3-10/h2-9,15,17H,1H3/t9-,15-/m1/s1 |
Clave InChI |
BVQNITQDZLFJAS-RFAUZJTJSA-N |
SMILES isomérico |
C[C@H]1[C@@H](OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)O |
SMILES canónico |
CC1C(OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


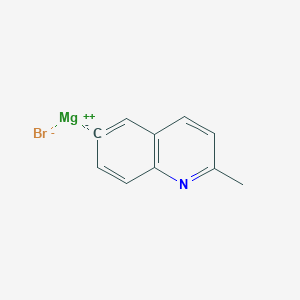
![4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
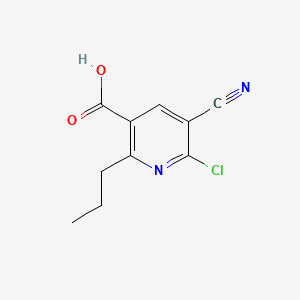
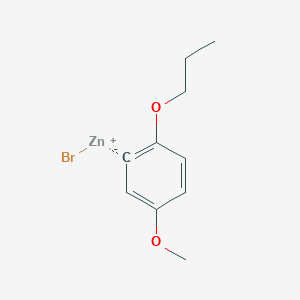
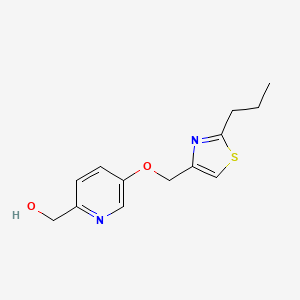
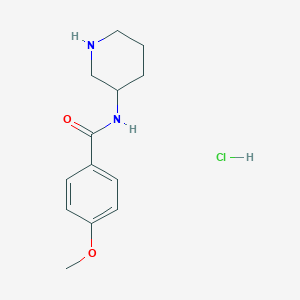
![[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
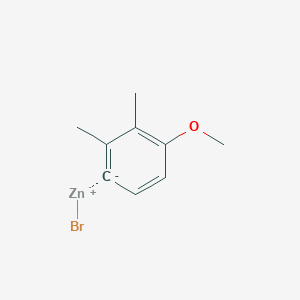
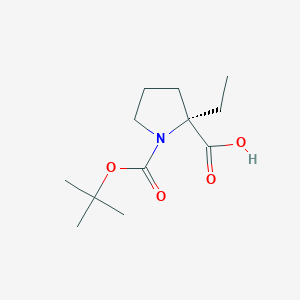
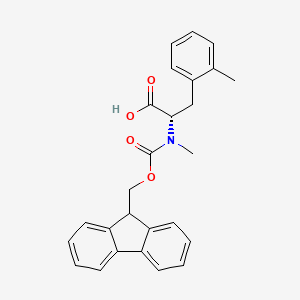
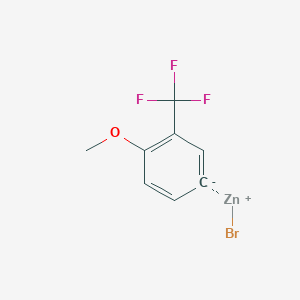


![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)
